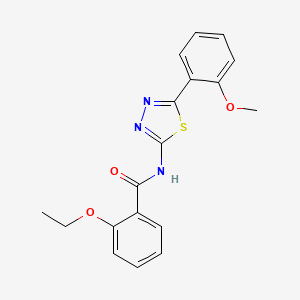

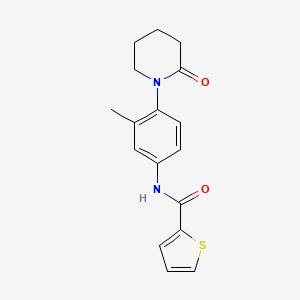

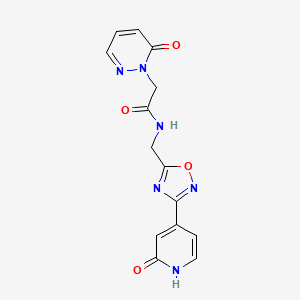

![molecular formula C11H16N4O B2681152 1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one CAS No. 2320222-66-8](/img/structure/B2681152.png)

1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazole compounds often involves the copper-catalyzed click reaction of azides with alkynes . For example, a quinoline-based [1,2,3]-triazole hybrid derivative was synthesized via a Cu(I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .科学的研究の応用

Click Chemistry in Drug Discovery

Click chemistry, specifically the copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, has significantly impacted drug discovery. This methodology is praised for its reliability, specificity, and bio-compatibility, making it a powerful tool for creating linkers in drug molecules. The triazole linkers formed via click chemistry are not inert; they can actively participate in hydrogen bonding and dipole interactions with biological targets, enhancing the efficacy of drug molecules (Kolb & Sharpless, 2003).

Anti-Tubercular Agents

Research on azetidinone derivatives, which include the structure of interest, has led to the development of novel compounds with significant anti-tubercular activity. The design and synthesis of these compounds involve combining azetidinone with triazole groups to target Mycobacterium tuberculosis. This approach utilizes in silico design and molecular docking to identify promising drug candidates, highlighting the potential of such structures in combating tuberculosis (Thomas, George, & Harindran, 2014).

Synthesis of Penems

The synthesis of penems, a class of β-lactam antibiotics, has been facilitated by the use of azetidinone intermediates. Techniques involving the reductive acylation of azetidinone disulfides have allowed for efficient routes to synthesize these antibiotics, which are crucial in the fight against resistant bacterial strains (Battistini et al., 1986).

Mesoionic Metal Carbene Complexes

The development of mesoionic metal carbene complexes featuring azetidinones and triazole substituents has opened new avenues in catalysis. These complexes have shown efficacy in catalyzing reactions such as the regioselective cycloisomerization of enynes, demonstrating the versatile applications of these structures beyond their antimicrobial properties (Avello et al., 2022).

特性

IUPAC Name |

1-[3-(triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-2-3-4-11(16)14-7-10(8-14)9-15-6-5-12-13-15/h2,5-6,10H,1,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQLQSDLSWFILR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CC(C1)CN2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

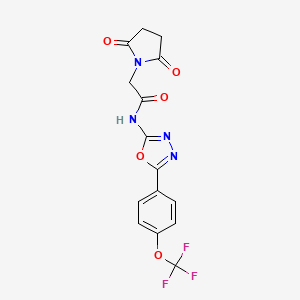

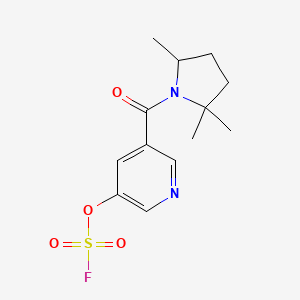

![6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2681075.png)

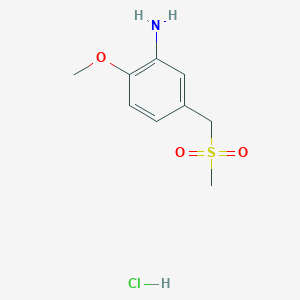

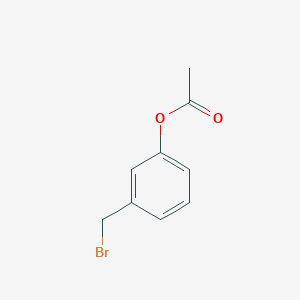

![(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine](/img/structure/B2681078.png)

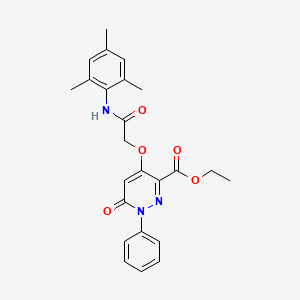

![2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2681092.png)